6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with diverse pharmacological and material science applications. Its structure features a 3,4-dihydropyrimidin-4-one core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a 2-oxoethyl chain bearing a 1,2,3,4-tetrahydroisoquinoline moiety.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-19-8-6-17(7-9-19)20-12-21(26)25(15-23-20)14-22(27)24-11-10-16-4-2-3-5-18(16)13-24/h2-9,12,15H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVLPAPFAXBVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidinones, characterized by a pyrimidine ring fused with various substituents. Its molecular formula is with a molecular weight of approximately 396.44 g/mol. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated the compound's efficacy against various cancer cell lines, including lung adenocarcinoma (SPAC1). The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound may act as a potent anticancer agent through the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. A synthesis study reported that derivatives of dihydropyrimidinones possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways .
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells while sparing normal cells.
- Antibacterial Mechanisms : By targeting specific bacterial enzymes or structural components.
Case Study 1: Anticancer Activity
A recent study published in Acta Pharmacologica Sinica assessed the anticancer potential of various dihydropyrimidinone derivatives. Among these, the compound demonstrated IC50 values significantly lower than traditional chemotherapeutics against the SPAC1 cell line . This suggests that it could serve as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of similar pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations, indicating their potential use in treating bacterial infections .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Antitumor | 5.0 | SPAC1 (Lung Adenocarcinoma) |
| Antibacterial | 12.0 | Staphylococcus aureus |
| Antibacterial | 15.0 | Escherichia coli |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Analysis of Substituent Effects
Substitution with an amino group (as in ) may increase polarity and hydrogen-bonding capacity, altering solubility and target interactions.
Position 3 Modifications: The 2-oxoethyl-tetrahydroisoquinoline group in the target compound introduces a bicyclic amine, which may improve binding to enzymes or receptors (e.g., kinases or neurotransmitter transporters) compared to the methylindolyl group in or the sulfanyl group in .
Ring System Variations: Pyrido[2,3-d]pyrimidinones () and thieno[3,2-d]pyrimidinones () exhibit extended conjugation, which may enhance UV absorption or fluorescence properties compared to the simpler dihydropyrimidinone core.
Potential Implications for Research and Development
- In contrast, sulfhydryl-containing analogues () might exhibit antioxidant or metal-binding activity.
- Material Science : Extended conjugated systems (e.g., ) could be explored for optoelectronic applications, while the target compound’s rigid structure may serve as a crystallographic model (via SHELX refinement ).
- Synthetic Challenges: The tetrahydroisoquinoline substituent may require specialized coupling reagents or protecting groups, differing from the straightforward Biginelli synthesis used for simpler DHPMs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
